![molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6](/img/structure/B2789832.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is an intriguing compound owing to its multifaceted structure that marries several functional groups into a single entity. This synthetic organic molecule features an aromatic phenoxy group, a triazole ring, and a pyrrolidine ring, with a methoxymethyl moiety adding to its complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: : The triazole ring is usually synthesized via a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," using an alkyne and an azide under copper(I) catalysis.
Pyrrolidine Synthesis: : The pyrrolidine ring can be constructed using a reductive amination approach where an aldehyde reacts with an amine, followed by cyclization.
Combining Functional Groups: : The key step involves connecting the phenoxypropanone moiety to the triazole-pyrrolidine framework via nucleophilic substitution or carbonyl chemistry, under carefully controlled conditions to maintain the integrity of functional groups.
Industrial Production Methods
Scaling up the production of this compound in an industrial setting might involve:
Batch Processes: : Employing batch reactors to precisely control reaction conditions for each step of the synthesis.
Continuous Flow Chemistry: : For more efficient production, continuous flow techniques might be utilized, providing consistent reaction environments and reducing the risk of side reactions.
化学反应分析
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is susceptible to various chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the methoxymethyl or phenoxy groups.
Reduction: : Reduction reactions can target the carbonyl group present in the phenoxypropanone moiety.
Substitution: : The triazole and pyrrolidine rings make the compound amenable to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes.
Substitution Reagents: : Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products Formed
Oxidation: : Possible formation of hydroxylated derivatives or aldehyde/ketone analogs.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : Variously substituted derivatives depending on the nucleophile used.
科学研究应用
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one finds applications across multiple scientific domains:
Chemistry: : Used as a building block in complex organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential biological activity, possibly as an enzyme inhibitor or receptor modulator.
Medicine: : May serve as a lead compound in drug discovery programs targeting specific disease pathways.
Industry: : Utilized in the development of specialized polymers or materials with unique properties.
作用机制
The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one exerts its effects involves:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence cellular pathways such as signal transduction or metabolic processes, depending on the biological context.
相似化合物的比较
Similar Compounds
1-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
Highlighting Uniqueness
What sets 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one apart is its unique combination of functional groups that allows for a diverse range of chemical reactions and biological interactions, making it a valuable scaffold in both synthetic chemistry and drug discovery.
属性
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNEHYKWCGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B2789750.png)
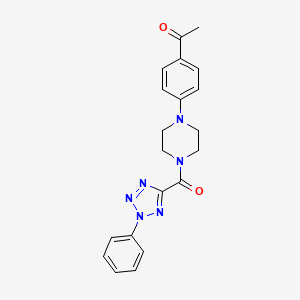
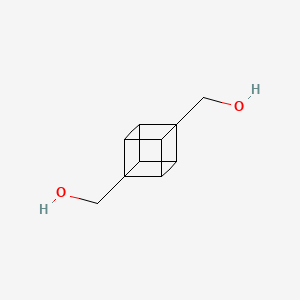
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
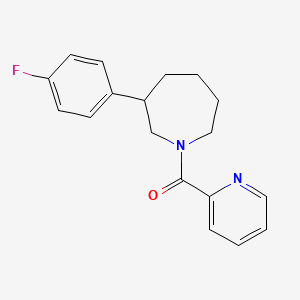
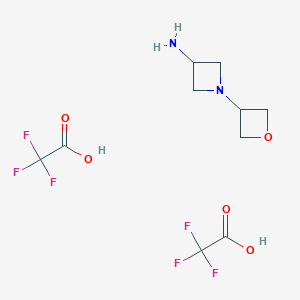
![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
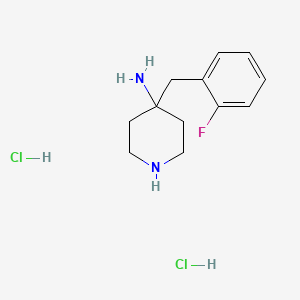
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide](/img/structure/B2789767.png)
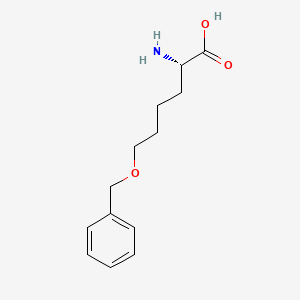
![3-(4-Chlorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2789771.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
